Cas no 874781-97-2 (Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate)

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative with a carboxylate ester functional group, offering versatility in synthetic chemistry applications. Its structure, featuring an isopropyl substituent at the 1-position and a methyl ester at the 5-position, enhances its utility as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The benzotriazole core provides stability and reactivity, while the ester group facilitates further functionalization. This compound is particularly valued for its potential in coordination chemistry and as a ligand precursor. Its well-defined molecular architecture ensures consistent performance in research and industrial processes.
Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate structure
874781-97-2 structure
Product Name:Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
CAS No:874781-97-2
MF:C11H13N3O2
MW:219.239822149277
CID:3158161
PubChem ID:2823440
Update Time:2025-05-24

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
    • CHEBI:183449
    • DTXSID401206350
    • CCG-51719
    • methyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate
    • methyl 1-propan-2-ylbenzotriazole-5-carboxylate
    • IDI1_015507
    • Maybridge3_004120
    • Methyl1-isopropyl-1,2,3-benzotriazole-5-carboxylate
    • SCHEMBL20587471
    • Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate
    • BS-32957
    • 874781-97-2
    • CS-0204994
    • SR-01000641004-1
    • HMS1442L06
    • Inchi: 1S/C11H13N3O2/c1-7(2)14-10-5-4-8(11(15)16-3)6-9(10)12-13-14/h4-7H,1-3H3
    • InChI Key: RBRRVGONXXCEBA-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC2=C(C=1)N=NN2C(C)C)=O

Computed Properties

  • Exact Mass: 219.100776666Da
  • Monoisotopic Mass: 219.100776666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57Ų

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Additional information on Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (CAS No. 874781-97-2): A Comprehensive Overview

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, identified by its CAS number 874781-97-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzotriazole class, which is known for its diverse applications in various scientific domains, including medicinal chemistry and material science. The unique structural features of Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate make it a promising candidate for further exploration in drug development and industrial applications.

The benzotriazole moiety in the molecular structure of Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate contributes to its remarkable chemical properties. Benzotriazoles are heterocyclic compounds that exhibit a wide range of biological activities. They are particularly known for their antimicrobial, antifungal, and anti-inflammatory properties. The presence of the carboxylate group and the isopropyl substituent enhances the compound's reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in exploring the potential of benzotriazole derivatives as pharmacological agents. Research studies have demonstrated that compounds containing the benzotriazole scaffold can interact with biological targets in novel ways, leading to the development of new therapeutic strategies. For instance, studies have shown that certain benzotriazole derivatives exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways. This has prompted researchers to investigate Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate as a potential lead compound for the development of novel anti-inflammatory drugs.

The synthesis of Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate involves a series of well-defined chemical reactions that highlight its synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the benzotriazole core. Subsequent functionalization steps introduce the carboxylate group and the isopropyl substituent. These synthetic routes are optimized to ensure high yield and purity, making Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate a reliable starting material for further chemical transformations.

The pharmaceutical industry has shown particular interest in benzotriazole derivatives due to their potential therapeutic applications. Researchers are exploring various derivatives as candidates for treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The structural flexibility of compounds like Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate allows for modifications that can fine-tune their biological activity. This adaptability makes it an attractive scaffold for drug discovery efforts.

In addition to its pharmaceutical applications, Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate has potential uses in material science. The compound's unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Researchers are investigating its use as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to modify its structure allows for the customization of its electronic characteristics, making it a versatile material for advanced technological applications.

The safety and environmental impact of handling Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate are also important considerations. While this compound is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation or unintended reactions. Furthermore, disposal methods should adhere to environmental guidelines to minimize ecological impact.

The future prospects of Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate are promising given its diverse applications and potential for further development. Ongoing research aims to uncover new biological activities and optimize synthetic routes for improved efficiency. Collaborative efforts between academia and industry are likely to drive innovation in this field. As our understanding of molecular interactions continues to advance, compounds like Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate will play an increasingly important role in addressing global challenges in medicine and technology.

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